3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromophenyl groups: This step involves the bromination of the phenyl rings using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the nitrobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the nitrobenzyl group is introduced using a suitable nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The bromophenyl groups can be involved in reduction reactions to form phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrobenzyl group may contribute to its ability to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole
- 3,5-bis(4-iodophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The combination of bromophenyl and nitrobenzyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C23H17Br2N3O2 |
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Molecular Weight |
527.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2N3O2/c1-15-22(17-5-9-19(24)10-6-17)26-27(23(15)18-7-11-20(25)12-8-18)14-16-3-2-4-21(13-16)28(29)30/h2-13H,14H2,1H3 |
InChI Key |
LLDJWAPSOJFIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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